![molecular formula C21H27NO5S B2896069 ethyl 1-[(4-propoxynaphthalen-1-yl)sulfonyl]piperidine-4-carboxylate CAS No. 825608-71-7](/img/structure/B2896069.png)
ethyl 1-[(4-propoxynaphthalen-1-yl)sulfonyl]piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 1-[(4-propoxynaphthalen-1-yl)sulfonyl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[(4-propoxynaphthalen-1-yl)sulfonyl]piperidine-4-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring. One common method is the hydrogenation of pyridine over a molybdenum disulfide catalyst .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The choice of catalysts and reagents is crucial to ensure the scalability and cost-effectiveness of the production.
Chemical Reactions Analysis
Types of Reactions
ethyl 1-[(4-propoxynaphthalen-1-yl)sulfonyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
ethyl 1-[(4-propoxynaphthalen-1-yl)sulfonyl]piperidine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-[(4-propoxynaphthalen-1-yl)sulfonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Pyrrolidine: A five-membered ring containing one nitrogen atom.
Piperazine: A six-membered ring containing two nitrogen atoms.
Uniqueness
ethyl 1-[(4-propoxynaphthalen-1-yl)sulfonyl]piperidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.
Biological Activity
Ethyl 1-[(4-propoxynaphthalen-1-yl)sulfonyl]piperidine-4-carboxylate is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of piperidine derivatives, characterized by the presence of a sulfonyl group attached to a naphthalene moiety. The structure can be represented as follows:
- IUPAC Name : this compound
- Chemical Formula : C₁₄H₁₉NO₄S
- Molecular Weight : 303.37 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including ion channels and enzymes. Specific studies have indicated that similar piperidine derivatives exhibit inhibitory effects on calcium channels and protein tyrosine phosphatases, which are crucial in cellular signaling pathways.
Antiviral Activity
Recent investigations have highlighted the antiviral potential of piperidine derivatives against various viruses, including coronaviruses. A study demonstrated that structurally related compounds could inhibit viral replication by targeting specific viral enzymes, suggesting a similar mechanism might be applicable to this compound.
Cardiovascular Effects
Piperidine derivatives have been evaluated for their cardiovascular effects. For instance, certain analogs have shown the ability to lower blood pressure in animal models without causing reflex tachycardia, indicating a potential therapeutic application in hypertension management.
Study 1: Calcium Channel Inhibition
A study focused on the synthesis and pharmacological evaluation of piperidine derivatives showed that modifications at the benzylic position significantly enhanced their inhibitory activity against T-type calcium channels. This suggests that this compound may exhibit similar properties, warranting further investigation into its calcium channel modulation capabilities .
Study 2: Antiviral Efficacy
In a broader screening of antiviral agents, several piperidine derivatives were assessed for their efficacy against human coronavirus strains. The results indicated that some compounds effectively inhibited viral replication by interfering with the viral protease activity. Given the structural similarities, this compound may also possess antiviral properties that require detailed exploration .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
ethyl 1-(4-propoxynaphthalen-1-yl)sulfonylpiperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5S/c1-3-15-27-19-9-10-20(18-8-6-5-7-17(18)19)28(24,25)22-13-11-16(12-14-22)21(23)26-4-2/h5-10,16H,3-4,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBPCZDRVSGQPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCC(CC3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.